molecular formula C15H22O B1196680 Curlone CAS No. 82508-14-3

Curlone

Cat. No.: B1196680
CAS No.: 82508-14-3
M. Wt: 218.33 g/mol
InChI Key: JIJQKFPGBBEJNF-UHFFFAOYSA-N
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Description

Curlone, also known as β-turmerone, is a sesquiterpene compound found in the essential oil of turmeric (Curcuma longa). It is one of the major constituents of turmeric oil, contributing to its characteristic aroma and therapeutic properties. This compound has garnered significant attention due to its potential medicinal and pharmacological applications, particularly its anti-trypanosomal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Curlone can be synthesized through the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The process involves a series of enzymatic reactions, including the formation of the bisabolyl cation, followed by a hydride shift and cyclization to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of turmeric oil from the rhizomes of Curcuma longa. The oil is obtained through steam distillation or supercritical fluid extraction using carbon dioxide. The extracted oil is then subjected to chromatographic techniques to isolate this compound and other sesquiterpenes .

Chemical Reactions Analysis

Types of Reactions: Curlone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Curlone is often compared with other sesquiterpenes found in turmeric oil, such as:

Uniqueness of this compound: this compound stands out due to its strong anti-trypanosomal activity and its potential as a therapeutic agent for treating parasitic infections. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

2-methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJQKFPGBBEJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002746
Record name 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82508-14-3, 87440-60-6
Record name beta-Turmerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Curlone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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